molecular formula C13H14N2O2 B1600016 Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate CAS No. 237435-27-7

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate

Cat. No. B1600016
M. Wt: 230.26 g/mol
InChI Key: DJUKQRWPMVBJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 . It is a modified amino acid .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate, can be achieved through various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom. The pyrrole ring is substituted at the 3-position with an amino group and at the 5-position with a phenyl group .


Chemical Reactions Analysis

Pyrrole compounds, including Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate, are known to undergo a variety of chemical reactions. These include reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate has a molecular weight of 230.262 Da . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results.

Scientific Research Applications

Oxidation and Structural Analysis

Research indicates that derivatives of ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate undergo oxidation processes. For instance, studies on ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate, which is structurally similar, show it arises from oxidation of initial 1H-pyrroles. The structural properties of these compounds have been extensively studied using techniques like X-ray crystallographic analysis (Cirrincione et al., 1987).

Synthesis of Complex Heterocycles

Synthetic methodologies involving ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate derivatives are crucial for creating complex heterocyclic structures. For example, the synthesis of spiro[furo[3,4-b]pyran-4,3′-pyrroles] and spiro[pyrano[3,2-c]chromene-4,3′-pyrroles] has been achieved by reacting these derivatives with malononitrile and other compounds, demonstrating the versatility of these derivatives in organic synthesis (Sal’nikova et al., 2017) (Dmitriev et al., 2015).

Crystal and Molecular Structure Determination

The determination of crystal and molecular structures of ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate derivatives is a significant area of research. This involves using X-ray analysis and other spectroscopic methods to understand the molecular configuration and structural properties of these compounds, which is essential for their application in various fields including medicinal chemistry (Law et al., 1984).

Development of Pyrrolopyrimidine Derivatives

The creation of pyrrolo[3,2-d]pyrimidine derivatives from ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is another significant application. These derivatives have potential uses in various fields, including pharmaceuticals. The method involves a reaction of diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate with aromatic isocyanates (He et al., 2014).

Safety And Hazards

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate may be harmful by inhalation, in contact with skin, and if swallowed . Suitable personal protective equipment should be worn when handling this compound, including approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

properties

IUPAC Name

ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-10(14)8-11(15-12)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUKQRWPMVBJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444399
Record name Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate

CAS RN

237435-27-7
Record name Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate

Citations

For This Compound
3
Citations
MH Norman, N Chen, Z Chen, C Fotsch… - Journal of medicinal …, 2000 - ACS Publications
… To a 25-mL round-bottomed flask were added ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate (1.1 g) and MeOH (5 mL). To the reaction flask was added 1,3-bis(tert-butoxycarbonyl)-2-…
Number of citations: 171 pubs.acs.org
A Doshi - 2019 - search.proquest.com
… -amino-4-oxo-pyrrolo[3,2-d]pyrimidines from ethyl 3-amino-5phenyl-1H-pyrrole-2-carboxylate … of pyrrolo[3,2-d]pyrimidine 2,4-dione from ethyl 3-amino-5-phenyl1H-pyrrole-2-carboxylate …
Number of citations: 2 search.proquest.com
K Shah - 2017 - search.proquest.com
… The crude enol ester 79 is immediately condensed with diethyl aminomalonate using sodium ethoxide to provide ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate 71. Similar to …
Number of citations: 5 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.